molecular formula C46H46N6O3 B13852391 N-Trityl Ethyl Olmesartan Acid Ethyl Ester

N-Trityl Ethyl Olmesartan Acid Ethyl Ester

Cat. No.: B13852391
M. Wt: 730.9 g/mol
InChI Key: IUMSTTBZVUYXOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Trityl Ethyl Olmesartan Acid Ethyl Ester involves several steps. One common method includes the reaction of trityl-protected olmesartan medoxomil with aqueous acetic acid . This reaction yields olmesartan medoxomil, which is then crystallized using isopropyl alcohol and purified from methyl ethyl ketone . Industrial production methods often involve large-scale synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

N-Trityl Ethyl Olmesartan Acid Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane (BH3) for reduction and trifluoroacetic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of trityl-protected compounds often results in the formation of the corresponding alcohols .

Comparison with Similar Compounds

N-Trityl Ethyl Olmesartan Acid Ethyl Ester can be compared with other trityl-protected compounds, such as N-Trityl Olmesartan Ethyl Ester and Olmesartan Ethyl Ester N2-Trityl Analog . These compounds share similar protective groups and are used in the synthesis of angiotensin II receptor blockers. this compound is unique in its specific application as an intermediate in the synthesis of Olmesartan Medoxomil .

Conclusion

This compound is a valuable intermediate in the synthesis of Olmesartan Medoxomil, with applications in pharmaceutical research and quality control. Its unique chemical properties and reactions make it an essential compound in the development of antihypertensive medications.

Properties

Molecular Formula

C46H46N6O3

Molecular Weight

730.9 g/mol

IUPAC Name

ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C46H46N6O3/c1-5-19-40-47-42(45(4,54)6-2)41(44(53)55-7-3)51(40)32-33-28-30-34(31-29-33)38-26-17-18-27-39(38)43-48-50-52(49-43)46(35-20-11-8-12-21-35,36-22-13-9-14-23-36)37-24-15-10-16-25-37/h8-18,20-31,54H,5-7,19,32H2,1-4H3

InChI Key

IUMSTTBZVUYXOM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(CC)O

Origin of Product

United States

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